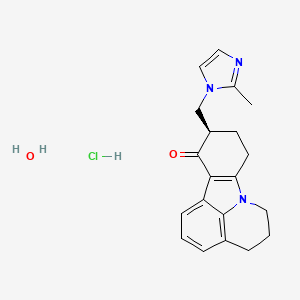

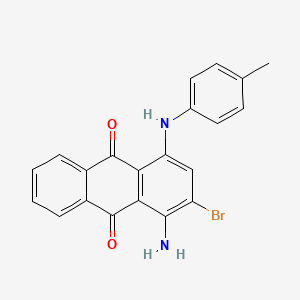

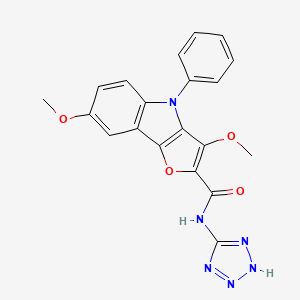

(10R)-5,6,9,10-Tetrahydro-10((2-methylimidazol-1-yl)methyl)-4H-pyrido(3,2,1-jk)carbazol-11(8H)-one monohydrochloride, monohydrate

Overview

Description

Cilansetron Hydrochloride is an experimental drug that functions as a potent and selective 5-hydroxytryptamine 3 receptor antagonist. It was developed by Solvay Pharmaceuticals for the treatment of irritable bowel syndrome with diarrhea predominance. The compound works by blocking the nervous and chemical signals from reaching the 5-hydroxytryptamine 3 receptors, which are responsible for causing symptoms such as nausea and excess bowel movements .

Preparation Methods

The synthesis of Cilansetron Hydrochloride involves several steps, including the preparation of the mother liquor. For example, 2 mg of the drug can be dissolved in 50 μL of dimethyl sulfoxide to achieve a mother liquor concentration of 40 mg/mL

Chemical Reactions Analysis

Cilansetron Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the chemical structure of Cilansetron Hydrochloride.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.

Scientific Research Applications

Cilansetron Hydrochloride has several scientific research applications, including:

Chemistry: Used as a reference compound in studies involving 5-hydroxytryptamine 3 receptor antagonists.

Biology: Investigated for its effects on gastrointestinal motility and visceral hypersensitivity.

Medicine: Explored as a potential treatment for irritable bowel syndrome with diarrhea predominance.

Industry: Utilized in the development of new drugs targeting 5-hydroxytryptamine 3 receptors

Mechanism of Action

Cilansetron Hydrochloride exerts its effects by blocking the action of 5-hydroxytryptamine 3 receptors, which are nonselective cation channels extensively distributed on enteric neurons in the human gastrointestinal tract. Activation of these channels and the resulting neuronal depolarization affect the regulation of visceral pain, colonic transit, and gastrointestinal secretions. By inhibiting the activation of these channels, Cilansetron Hydrochloride modulates the enteric nervous system, reducing symptoms associated with irritable bowel syndrome .

Comparison with Similar Compounds

Cilansetron Hydrochloride is similar to other 5-hydroxytryptamine 3 receptor antagonists, such as Alosetron and Granisetron. Cilansetron Hydrochloride is unique in its ability to be effective in both men and women with irritable bowel syndrome with diarrhea predominance. Unlike Alosetron, which was withdrawn from the market due to safety concerns, Cilansetron Hydrochloride has shown a lower incidence of adverse events .

Similar Compounds

- Alosetron

- Granisetron

- Ondansetron

Cilansetron Hydrochloride stands out due to its specific design for irritable bowel syndrome and its effectiveness across genders .

properties

CAS RN |

209859-87-0 |

|---|---|

Molecular Formula |

C20H24ClN3O2 |

Molecular Weight |

373.9 g/mol |

IUPAC Name |

(12R)-12-[(2-methylimidazol-1-yl)methyl]-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-11-one;hydrate;hydrochloride |

InChI |

InChI=1S/C20H21N3O.ClH.H2O/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16;;/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3;1H;1H2/t15-;;/m1../s1 |

InChI Key |

JXQUEAGLZNCBHC-QCUBGVIVSA-N |

Isomeric SMILES |

CC1=NC=CN1C[C@H]2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5.O.Cl |

SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5.O.Cl |

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5.O.Cl |

Appearance |

Solid powder |

Other CAS RN |

209859-87-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Cilansetron Hydrochloride; KC-9946; KC 9946; KC9946; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

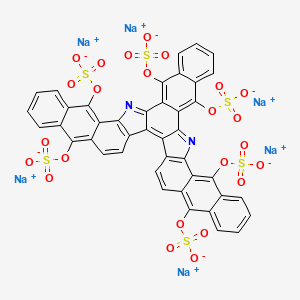

![Anthra[2,1,9-mna]benz[6,7]indazolo[2,3,4-fgh]acridine-5,10-dione](/img/structure/B1668953.png)

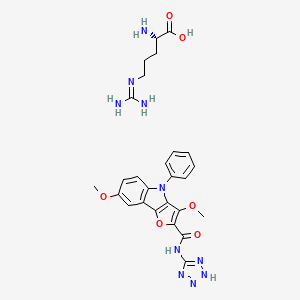

![[2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-diethoxy-, bis(hydrogen sulfate), disodium salt](/img/structure/B1668955.png)

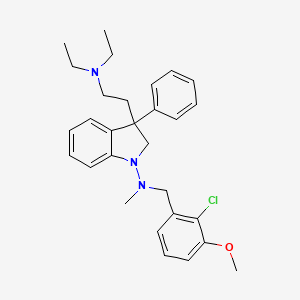

![1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid](/img/structure/B1668964.png)